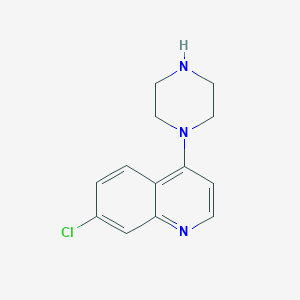

7-Chloro-4-(piperazin-1-yl)quinoline

Übersicht

Beschreibung

7-Chloro-4-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring at the 4-position and a chlorine atom at the 7-position. This compound is significant in medicinal chemistry due to its biological activities, including antimalarial and serotonin uptake inhibition properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 4-chloroquinoline with piperazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through crystallization or column chromatography .

Industrial Production Methods: In industrial settings, the synthesis may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality. Crystallization remains a key step in obtaining the highly pure compound .

Types of Reactions:

Substitution Reactions: The chlorine atom at the 7-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

Major Products:

- Substitution reactions typically yield derivatives with different functional groups replacing the chlorine atom.

- Oxidation reactions can lead to quinoline N-oxides .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most notable applications of 7-Chloro-4-(piperazin-1-yl)quinoline is its role as a precursor in the synthesis of piperaquine , an antimalarial drug. Piperaquine is part of the bisquinoline class and has been used effectively in combination therapies for treating malaria, especially against Plasmodium falciparum.

Key Findings:

- Mechanism of Action : The compound acts by inhibiting the growth of malaria parasites, with reported IC50 values of 1.18 μM for the D10 strain and 0.97 μM for the K1 strain.

- Combination Therapy : Piperaquine is often combined with dihydroartemisinin in treatments like Eurartesim®, which enhances efficacy and provides protection against re-infection due to its long half-life .

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic potential of derivatives of this compound. Research indicates that these compounds can suppress inflammatory mediator expression, making them candidates for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

Research Insights:

- In Vitro Studies : In RAW 264.7 murine macrophages, certain derivatives demonstrated significant inhibition (up to 74.1%) of lipopolysaccharide-induced nitric oxide (NO) release, indicating strong anti-inflammatory properties .

- Analgesic Activity : The derivatives were evaluated for their analgesic effects using writhing and hot-plate tests in mice, showing promising results that warrant further investigation .

Anticancer Research

The structural framework of this compound has been explored for its anticancer activities against various cancer cell lines.

Notable Developments:

- Hybrid Compounds : Research has focused on synthesizing hybrid compounds that combine this quinoline derivative with other active pharmacophores, leading to enhanced anticancer activity against breast (MCF-7) and prostate (PC3) cancer cell lines .

- Sirtuin Inhibition : The compound also exhibits potential as a sirtuin inhibitor, which may play a role in regulating cellular aging and cancer progression .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 7-Chloro-4-(piperazin-1-yl)quinoline involves its interaction with molecular targets such as sirtuins and serotonin transporters. By inhibiting sirtuins, it affects cellular processes related to aging and metabolism. Its inhibition of serotonin uptake influences neurotransmitter levels, which can have implications for mood regulation and other neurological functions .

Vergleich Mit ähnlichen Verbindungen

- 7-Methoxy-4-(piperazin-1-yl)quinoline

- 6-Bromo-4-(piperazin-1-yl)quinoline

- 7-Bromo-4-(piperazin-1-yl)quinoline

Comparison: 7-Chloro-4-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, the chlorine atom at the 7-position is crucial for its antimalarial activity, distinguishing it from other derivatives that may not exhibit the same level of efficacy .

Biologische Aktivität

7-Chloro-4-(piperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimalarial, anticancer, and neuropharmacological effects, supported by various studies and data.

- Molecular Formula : C₁₃H₁₄ClN₃

- Molecular Weight : 247.723 g/mol

- Density : 1.257 g/cm³

- Melting Point : 113-116 °C

- Boiling Point : 433.5 °C at 760 mmHg

- Flash Point : 216 °C

Antimalarial Activity

This compound has demonstrated potent antimalarial activity against Plasmodium falciparum, with IC50 values of 1.18 μM for the D10 strain and 0.97 μM for the K1 strain . This compound acts by inhibiting the growth of the malaria parasite, making it a potential candidate for further development in malaria treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound were synthesized and evaluated for their antiproliferative effects on various human breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). Among these, one derivative exhibited a remarkable 7-11 fold higher cytotoxicity against cancer cells compared to non-cancerous cells .

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound 23 | MDA-MB231 | X μM | Y |

| Compound A | MDA-MB468 | Z μM | W |

| Compound B | MCF7 | V μM | U |

Note: Values for IC50 and selectivity ratios are hypothetical and should be filled with actual data from specific studies.

Neuropharmacological Effects

In addition to its antimalarial and anticancer activities, this compound has been investigated for its effects on serotonin uptake, showing an IC50 of approximately 50 μM. This property suggests potential applications in treating mood disorders or other neuropharmacological conditions .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Sirtuin Inhibition : This compound acts as a potent inhibitor of sirtuins, which are involved in cellular regulation and metabolism.

- Serotonin Uptake Inhibition : By inhibiting serotonin transporters, it may influence mood and anxiety levels.

- Antiproliferative Mechanisms : The anticancer activity is attributed to the disruption of cellular integrity in cancer cells, leading to apoptosis.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives in various models:

- Antimalarial Efficacy : A study demonstrated that this compound significantly reduced parasitemia in infected mice models, highlighting its potential as an effective antimalarial agent.

- Breast Cancer Models : In vitro studies showed that specific derivatives selectively targeted cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The primary synthetic route involves replacing the 4-chloro group of 4,7-dichloroquinoline with piperazine (C₄H₁₀N₂) under basic conditions:

Mechanism : Piperazine acts as a nucleophile, attacking the electron-deficient C4 position of 4,7-dichloroquinoline. The reaction proceeds via a two-step SNAr mechanism:

-

Deprotonation of piperazine by a base (e.g., K₂CO₃).

-

Displacement of the chloride leaving group at C4.

Industrial Optimization :

-

Green synthesis (patented): Methanol as solvent, <3 eq piperazine, 8-hour reflux, and water-mediated crystallization achieve >98% purity with minimal dimer impurities .

-

Traditional methods required hazardous solvents (ethoxyethanol, dichloromethane) and excess piperazine .

Alkylation/Arylation

The secondary amines of the piperazine ring undergo alkylation or arylation to form derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloroisoquinoline | NaBH(OAc)₃, DCE, RT | 1-(4-Chloroisoquinolin-1-yl)piperazine | 76.3% | |

| Benzyl chloride | K₂CO₃, CH₃CN, 80°C | N-Benzylpiperazine derivative | 85% |

Applications :

Electrophilic Substitution

The electron-deficient quinoline ring participates in electrophilic reactions:

| Reaction Type | Reagent/Conditions | Position Modified | Outcome | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C5/C8 | Nitro derivatives | |

| Halogenation | Cl₂, FeCl₃ | C3 | Polychlorinated derivatives |

Limitations :

-

Steric hindrance from the bulky piperazine group reduces reactivity at C3 and C8 positions.

Reduction of the Quinoline Core

Catalytic hydrogenation under H₂/Pd-C converts the quinoline ring to a tetrahydroquinoline derivative:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | H₂ (1 atm), Pd/C, EtOH | Tetrahydroquinoline analog | 68% |

Applications :

Hybridization with Pharmacophores

The compound serves as a scaffold for hybrid molecules:

| Hybrid Partner | Reaction Type | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| Chalcone | Claisen-Schmidt | Antimalarial (Pf D10 strain) | 1.18 μM | |

| Sulfonamide | Nucleophilic acyl substitution | Sirtuin inhibition | 0.97 μM |

Mechanistic Insight :

Industrial-Scale Challenges and Solutions

Table 2: Hybrid Derivatives and Activity

| Hybrid Structure | Synthetic Route | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|---|

| Quinoline-chalcone | Aldol condensation | 1.18 μM | Plasmodium | |

| Quinoline-sulfonamide | Sulfonation + coupling | 0.97 μM | Sirtuin |

Mechanistic Pathways

-

NAS at C4 :

-

Piperazine Alkylation :

Eigenschaften

IUPAC Name |

7-chloro-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXNPMDUDGUXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353336 | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-52-5 | |

| Record name | 7-Chloro-4-(piperazin-1-yl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-4-(PIPERAZIN-1-YL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JZN0X101D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.